molecular formula C17H21N5OS B2425648 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-47-0

5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2425648
CAS No.: 868219-47-0
M. Wt: 343.45
InChI Key: NKCYWHWWRKRNRS-UHFFFAOYSA-N
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Description

5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with the molecular formula C17H21N5OS. This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system, and is substituted with a p-tolyl group and a 4-methylpiperazin-1-yl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes under strong oxidizing conditions.

  • Reduction: : Reduction reactions can target the thiazole ring or the triazole moiety, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group can yield p-toluic acid, while reduction of the thiazole ring can produce dihydrothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays due to its potential interactions with biological macromolecules. It can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the piperazine moiety suggests possible applications in the development of drugs targeting the central nervous system.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

    5-((4-Methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: Similar structure but with a phenyl group instead of a p-tolyl group.

    5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-4-ol: Similar structure but with a hydroxyl group at a different position on the thiazole ring.

Uniqueness

The uniqueness of 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the p-tolyl group and the 4-methylpiperazin-1-yl moiety provides a unique steric and electronic environment that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-[(4-methylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-12-3-5-13(6-4-12)14(21-9-7-20(2)8-10-21)15-16(23)22-17(24-15)18-11-19-22/h3-6,11,14,23H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCYWHWWRKRNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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